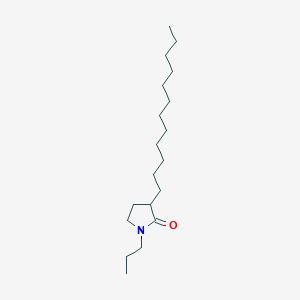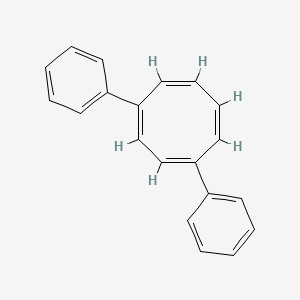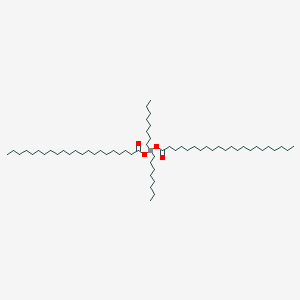
Bis(docosanoyloxy)(dioctyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(docosanoyloxy)(dioctyl)stannane is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely used in various industrial applications due to their unique chemical properties. This compound, in particular, is known for its role as a catalyst in polymerization reactions and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(docosanoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with docosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+2Docosanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(docosanoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(docosanoyloxy)(dioctyl)stannane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Wirkmechanismus
The mechanism by which Bis(docosanoyloxy)(dioctyl)stannane exerts its effects involves its ability to act as a catalyst. The tin atom in the compound can coordinate with various substrates, facilitating chemical reactions by lowering the activation energy. This coordination can occur through the formation of intermediate complexes, which then undergo further reactions to yield the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyltin dilaurate: Another organotin compound with similar catalytic properties.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness
Bis(docosanoyloxy)(dioctyl)stannane is unique due to its specific structure, which imparts distinct catalytic properties. Its long-chain docosanoic acid groups provide stability and solubility in organic solvents, making it particularly useful in industrial applications where such properties are desired.
Eigenschaften
CAS-Nummer |
126348-73-0 |
|---|---|
Molekularformel |
C60H120O4Sn |
Molekulargewicht |
1024.3 g/mol |
IUPAC-Name |
[docosanoyloxy(dioctyl)stannyl] docosanoate |
InChI |
InChI=1S/2C22H44O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;2*1-3-5-7-8-6-4-2;/h2*2-21H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
XLAUUFJKYLULDE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


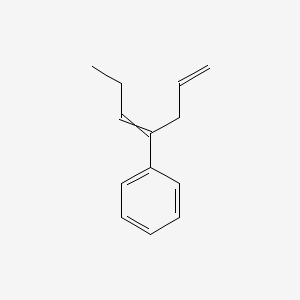
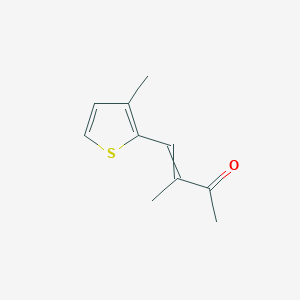
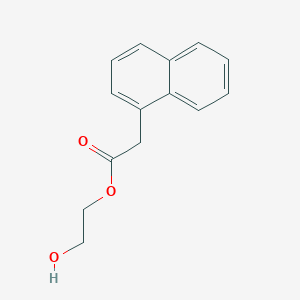
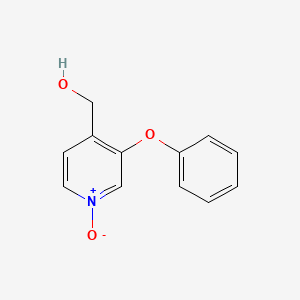
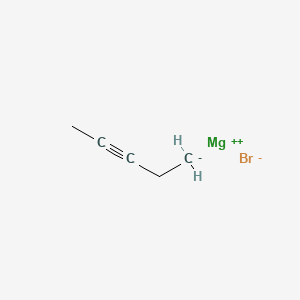
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
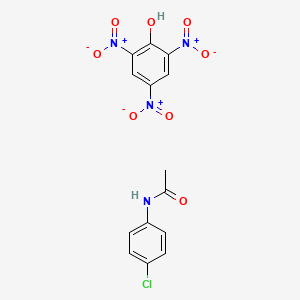

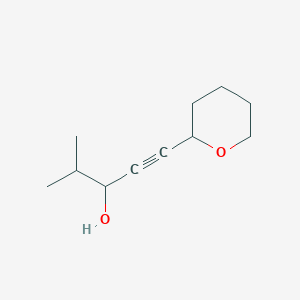
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
